molecular formula C12H11ClF3NO B2775482 N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide CAS No. 2411302-88-8

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide

Cat. No. B2775482
CAS RN: 2411302-88-8
M. Wt: 277.67
InChI Key: YELLGUBNNDMHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and tissues. This compound has been researched extensively due to its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide exerts its effects by binding to and activating the CB2 receptor, which is primarily found in immune cells and tissues. Activation of the CB2 receptor leads to the inhibition of inflammatory mediators and the promotion of anti-inflammatory cytokines, resulting in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide in lab experiments is its potency and selectivity for the CB2 receptor, which allows for precise targeting of this receptor. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide, including the development of more potent and selective CB2 receptor agonists, the investigation of its potential therapeutic applications in other diseases and disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide in humans.

Synthesis Methods

The synthesis of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 4-chlorobenzylamine with 2,2,2-trifluoroethyl isocyanate to form the intermediate 4-chlorophenylcarbamate. This intermediate is then reacted with methyl vinyl ketone in the presence of a palladium catalyst to form the final product, N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide has been extensively researched for its potential therapeutic applications in various diseases and disorders, including inflammation, pain, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies.

properties

IUPAC Name

N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c1-3-10(18)17(2)11(12(14,15)16)8-4-6-9(13)7-5-8/h3-7,11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELLGUBNNDMHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide

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